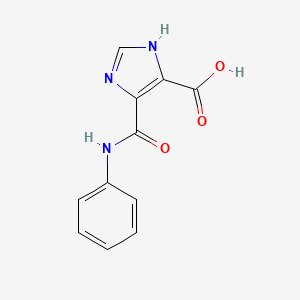
4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid is a heterocyclic compound that features an imidazole ring substituted with a phenylcarbamoyl group at the 5-position and a carboxylic acid group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a catalyst such as erbium triflate . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated reagents, polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole compounds with various functional groups.
科学的研究の応用
4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe in proteomics research.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can participate in hydrogen bonding and π-π interactions, influencing various biological processes. The phenylcarbamoyl group may enhance the compound’s binding affinity to target proteins, modulating their activity.
類似化合物との比較
Imidazo[4,5-b]pyridine: Known for its pharmacological potential and structural resemblance to purines.
Imidazo[4,5-c]pyridine: Exhibits similar biological activities and is used in medicinal chemistry.
Uniqueness: 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
生物活性
4-(Phenylcarbamoyl)-1H-imidazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a phenylcarbamoyl group attached to an imidazole ring, which is known for its biological relevance. Its molecular formula is C10H10N2O3, and it exhibits properties that make it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it shows promise as an inhibitor of xanthine oxidoreductase (XOR), an enzyme linked to hyperuricemia and gout. The inhibition of XOR can lead to reduced uric acid levels, providing therapeutic benefits in conditions associated with high uric acid.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. It has shown effectiveness against various viruses by inhibiting viral replication through interaction with viral enzymes. For instance, it has been reported to inhibit HIV-1 integrase, a critical enzyme for viral replication.
Antimicrobial Properties
The compound exhibits antimicrobial activity against a range of pathogens. It has been evaluated for its efficacy against bacteria and fungi, demonstrating significant inhibitory effects that warrant further investigation for potential use in treating infections.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, highlighting its potential role in cancer therapy.
Research Findings and Case Studies
A summary of key research findings is presented below:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the phenyl group or the imidazole ring can enhance the biological activity of the compound. Substituents on the phenyl ring have been shown to influence both potency and selectivity towards target enzymes.
特性
IUPAC Name |
4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-10(14-7-4-2-1-3-5-7)8-9(11(16)17)13-6-12-8/h1-6H,(H,12,13)(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYSJLPNUUHTER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(NC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340458 |
Source


|
| Record name | 5-Phenylcarbamoyl-3H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313537-96-1 |
Source


|
| Record name | 5-Phenylcarbamoyl-3H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














